molecular formula C15H26O4S2 B14584053 Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate CAS No. 61146-89-2

Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate

Cat. No.: B14584053
CAS No.: 61146-89-2
M. Wt: 334.5 g/mol
InChI Key: XWIZIVLGOIEWNO-UHFFFAOYSA-N
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Description

Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of propylsulfanyl groups and a methylidenebutanedioate moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate typically involves the reaction of 2-(propylsulfanyl)ethanol with 2-methylidenebutanedioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 80-100°C and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The propylsulfanyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate involves its interaction with specific molecular targets and pathways. The propylsulfanyl groups can interact with thiol-containing enzymes and proteins, potentially modulating their activity. The ester moiety may also play a role in the compound’s biological effects by undergoing hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-methylpropyl) 2-methylidenebutanedioate
  • Bis(2-butoxyethyl) 2-methylidenebutanedioate

Uniqueness

Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate is unique due to the presence of propylsulfanyl groups, which impart distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

61146-89-2

Molecular Formula

C15H26O4S2

Molecular Weight

334.5 g/mol

IUPAC Name

bis(2-propylsulfanylethyl) 2-methylidenebutanedioate

InChI

InChI=1S/C15H26O4S2/c1-4-8-20-10-6-18-14(16)12-13(3)15(17)19-7-11-21-9-5-2/h3-12H2,1-2H3

InChI Key

XWIZIVLGOIEWNO-UHFFFAOYSA-N

Canonical SMILES

CCCSCCOC(=O)CC(=C)C(=O)OCCSCCC

Origin of Product

United States

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